molecular formula C10H9ClN2O3 B6142969 4-chloro-3-(2-oxoimidazolidin-1-yl)benzoic acid CAS No. 1042623-41-5

4-chloro-3-(2-oxoimidazolidin-1-yl)benzoic acid

Cat. No.: B6142969
CAS No.: 1042623-41-5
M. Wt: 240.64 g/mol
InChI Key: ZTGRIBGFGIRUEH-UHFFFAOYSA-N
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Description

4-chloro-3-(2-oxoimidazolidin-1-yl)benzoic acid is a chemical compound with the molecular formula C10H9ClN2O3 and a molecular weight of 240.65 g/mol It is characterized by the presence of a chloro group, an oxoimidazolidinyl group, and a benzoic acid moiety

Preparation Methods

The synthesis of 4-chloro-3-(2-oxoimidazolidin-1-yl)benzoic acid typically involves the reaction of 4-chlorobenzoic acid with 2-oxoimidazolidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

4-chloro-3-(2-oxoimidazolidin-1-yl)benzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

4-chloro-3-(2-oxoimidazolidin-1-yl)benzoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-chloro-3-(2-oxoimidazolidin-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application and context .

Comparison with Similar Compounds

4-chloro-3-(2-oxoimidazolidin-1-yl)benzoic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-chloro-3-(2-oxoimidazolidin-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O3/c11-7-2-1-6(9(14)15)5-8(7)13-4-3-12-10(13)16/h1-2,5H,3-4H2,(H,12,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTGRIBGFGIRUEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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